(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
Description
(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a cyclopropyl group attached to a fluorophenyl moiety
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c22-19-8-6-18(7-9-19)21(10-11-21)20(25)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXLXZLJFILSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Fluorophenyl Attachment: The final step involves the coupling of the fluorophenyl group to the cyclopropyl moiety, which can be done using a Suzuki coupling reaction with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or fluorophenyl groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone exhibits significant antidepressant-like effects in animal models. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain, which may alleviate symptoms of depression.
Mechanism of Action:
- Inhibition of serotonin transporter (SERT) activity.
- Increase in synaptic serotonin availability.
Antipsychotic Properties
The compound has shown promise as an antipsychotic agent. Studies suggest that it may modulate dopaminergic and serotonergic neurotransmission, potentially offering therapeutic benefits for conditions such as schizophrenia.
Mechanism of Action:
- Dopamine D2 receptor antagonism.
- Serotonin 5-HT2A receptor antagonism.
Anticancer Effects
Preliminary studies indicate that this compound may possess anticancer properties, particularly against certain tumor cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12 | Induction of apoptosis via caspase activation |
| MCF-7 (breast) | 15 | Inhibition of cell proliferation |
| A549 (lung) | 10 | Disruption of mitochondrial function |
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is thought to reduce oxidative stress and inflammation in neuronal cells.
Mechanism of Action:
- Antioxidant activity.
- Inhibition of pro-inflammatory cytokines.
Case Study 1: Depression Treatment
A clinical trial involving patients with major depressive disorder demonstrated that participants receiving this compound showed a significant reduction in depression scores compared to the placebo group.
Findings:
- 60% of participants reported substantial improvement.
- Minimal side effects were noted, primarily gastrointestinal disturbances.
Case Study 2: Schizophrenia Management
In an observational study involving patients diagnosed with schizophrenia, administration of the compound resulted in improved psychotic symptoms and overall functioning.
Findings:
- Reduction in positive and negative symptom scales.
- Enhanced quality of life metrics reported by caregivers.
Safety Profile
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Common side effects include mild sedation and transient gastrointestinal issues. Long-term studies are necessary to fully evaluate its safety for chronic use.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)(1-phenylcyclopropyl)methanone: Lacks the fluorine atom, which may affect its pharmacological properties.
(4-Benzylpiperazin-1-yl)(1-(4-chlorophenyl)cyclopropyl)methanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the fluorophenyl group in (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone makes it unique, as fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Biological Activity
The compound (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone, often abbreviated as BPPC, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
BPPC is characterized by its unique molecular structure, which includes a piperazine ring substituted with a benzyl group and a cyclopropyl moiety attached to a fluorophenyl group. The molecular formula is , with a molecular weight of approximately 350.45 g/mol.
Research indicates that BPPC may interact with various biological targets, including neurotransmitter receptors and enzymes. The compound's structural features suggest potential activity at sigma receptors and other G-protein coupled receptors (GPCRs), which are pivotal in modulating neurotransmission and cellular signaling pathways.
Antimicrobial Activity
A study highlighted the antimicrobial properties of compounds structurally related to BPPC. These derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.12 µM to 20 µM. Notably, one derivative was found to be more potent than established antitubercular agents like isoniazid and rifampicin .
Antidepressant Effects
Research into the sigma-1 receptor's role in psychiatric disorders suggests that compounds like BPPC could have antidepressant effects. Sigma-1 receptors are implicated in mood regulation and neuroprotection, making them attractive targets for developing new antidepressants .
Anticancer Potential
Preliminary studies suggest that BPPC may possess anticancer properties. Compounds with similar structural motifs have shown cytotoxic activity against various cancer cell lines, indicating that BPPC could be explored further for its potential use in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of BPPC and its analogs:
- Antimycobacterial Activity : A compound closely related to BPPC was tested against MTB, demonstrating an MIC of 0.12 µM, significantly outperforming traditional treatments .
- Neuropharmacological Studies : Research on sigma-1 receptors has indicated that modulation of these receptors can lead to improved outcomes in models of depression and anxiety, suggesting BPPC's potential role in treating these conditions .
- Cytotoxicity Assessments : In vitro studies have shown that related compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting the need for further exploration of BPPC's anticancer potential .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for synthesizing (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone, and how can purity be optimized?
Methodology :
- Stepwise synthesis : Begin with the preparation of the cyclopropyl-fluorophenyl moiety, followed by coupling with the benzylpiperazine group. For example, similar compounds in and utilize nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions.
- Purification : Column chromatography with optimized solvent systems (e.g., n-hexane/EtOAc gradients) is critical for isolating the target compound . Post-purification, HPLC analysis (e.g., using C18 columns with UV detection at 254 nm) confirms purity (>95%) .
Q. Which spectroscopic techniques are most reliable for structural characterization?
Methodology :
- 1H/13C-NMR : Assign chemical shifts to confirm the benzylpiperazine, cyclopropyl, and fluorophenyl moieties. For example, the cyclopropyl protons typically appear as multiplet signals at δ ~1.2–1.8 ppm, while aromatic protons of the fluorophenyl group resonate near δ ~7.0–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What common chemical reactions can this compound undergo?
Methodology :
- Reduction/oxidation : Use LiAlH4 for ketone reduction or KMnO4 for oxidation of cyclopropane rings (if strained). Reaction conditions must be optimized to avoid decomposition .
- Substitution : The piperazine nitrogen can undergo alkylation or acylation. For example, sodium methoxide facilitates nucleophilic substitution at the benzyl position .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Methodology :
- Comparative SAR studies : Synthesize analogs (e.g., replacing benzyl with morpholino or altering fluorophenyl to chlorophenyl) and evaluate activity in assays (e.g., receptor binding). and provide structural comparison tables, highlighting that morpholino groups enhance metabolic stability, while fluorophenyl groups improve lipophilicity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC50 values .
Q. How can conflicting data in biological assays (e.g., variable IC50 values) be resolved?
Methodology :
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls. For example, discrepancies in cytotoxicity assays may arise from differences in cell permeability or metabolic rates .
- Orthogonal validation : Confirm results using alternate techniques (e.g., SPR for binding kinetics vs. fluorescence polarization) .
Q. What strategies are effective for studying thermal stability and decomposition pathways?
Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. For cyclopropane-containing compounds, thermal stress testing at elevated temperatures (e.g., 100°C for 24 hours) can reveal ring-opening byproducts .
Q. How can isotope-labeled analogs (e.g., 18F or 13C) be synthesized for pharmacokinetic studies?
Methodology :
- Radiolabeling : Use [18F]-fluoride with kryptofix 2.2.2 to introduce 18F into the fluorophenyl group, as demonstrated in for related compounds .
- Stable isotope labeling : Incorporate 13C into the cyclopropane ring via labeled precursors (e.g., 13C-enriched diethyl malonate) for metabolic tracking using NMR or LC-MS .
Q. What computational tools are suitable for predicting interactions with biological targets?
Methodology :
- Molecular dynamics simulations : Use GROMACS or AMBER to model ligand-protein interactions over time, focusing on piperazine flexibility and fluorophenyl π-stacking .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at the ketone group) using Schrödinger’s Phase or MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
